molecular formula C17H23NO2 B185789 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 166398-22-7

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B185789
CAS No.: 166398-22-7
M. Wt: 273.37 g/mol
InChI Key: IDKSYGHOQPBHTC-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the formation of the spirocyclic structure through a palladium-catalyzed aminocarbonylation reaction. This involves the use of 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield an iodoalkene. The iodoalkene is then aminocarbonylated in the presence of a palladium-phosphine precatalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrazine, ethylene glycol, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation reactions typically yield carboxamide derivatives .

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies using techniques like cyclic voltammetry and NMR measurements have shown that palladium(II) is reduced to palladium(0) during certain reactions, indicating a redox mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the spirocyclic structure with the tetrahydroisoquinoline moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-4-15-13-18(10-7-14(15)3-1)16-5-8-17(9-6-16)19-11-12-20-17/h1-4,16H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKSYGHOQPBHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3CCC4=CC=CC=C4C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602218
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166398-22-7
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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